molecular formula C19H30ClNO3 B5449933 Ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride

Ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride

Cat. No.: B5449933
M. Wt: 355.9 g/mol
InChI Key: UVJMKDSFONFJTK-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the piperidine class of compounds. It is characterized by the presence of a piperidine ring, a butyl chain, and a phenoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride typically involves the reaction of 4-methylphenol with butyl bromide to form 4-(4-methylphenoxy)butane. This intermediate is then reacted with piperidine-3-carboxylate under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride
  • Ethyl 1-[4-(2-methoxyphenoxy)butyl]piperidine-3-carboxylate;hydrochloride

Uniqueness

Ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride is unique due to its specific structural features, such as the 4-methylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3.ClH/c1-3-22-19(21)17-7-6-13-20(15-17)12-4-5-14-23-18-10-8-16(2)9-11-18;/h8-11,17H,3-7,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJMKDSFONFJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCCOC2=CC=C(C=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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